![molecular formula C20H20N2O B1613695 2-Cyano-3'-piperidinomethyl benzophenone CAS No. 898792-68-2](/img/structure/B1613695.png)
2-Cyano-3'-piperidinomethyl benzophenone
Overview
Description
“2-Cyano-3’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C20H20N2O . Its CAS number is 898792-68-2 .
Molecular Structure Analysis
The molecular structure of “2-Cyano-3’-piperidinomethyl benzophenone” is represented by the formula C20H20N2O . The InChI code for this compound is 1S/C20H20N2O/c21-14-18-8-2-3-10-19 (18)20 (23)17-9-6-7-16 (13-17)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 .Scientific Research Applications
Photoreactions and Electron Transfer Studies
The study of the reductive quenching of the benzophenone triplet by various piperidines, including compounds similar to 2-Cyano-3'-piperidinomethyl benzophenone, has been explored. These studies focus on understanding the electron transfer processes in different solvents, contributing to the knowledge of photochemical reactions and the behavior of benzophenone derivatives (Kluge & Brede, 1998).
Chemical Synthesis and Organic Reactions
Research has been conducted on the electrochemical synthesis of compounds like 3-phenylcinnamonitrile, utilizing benzophenone and its derivatives in acetonitrile. Such studies are significant for developing synthetic methods that leverage the unique properties of benzophenone compounds (Batanero et al., 2003).
Environmental Impact and Degradation
The environmental impact of benzophenone derivatives, including their degradation and removal from water sources, has been a subject of research. Studies have examined the oxidation and degradation processes of these compounds in water, providing insights into their environmental behavior and potential risks (Yang & Ying, 2013).
Photophores in Biological Chemistry
Benzophenone photophores, which share structural similarities with 2-Cyano-3'-piperidinomethyl benzophenone, have been extensively studied for their applications in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties allow for a variety of applications, including bioconjugation and proteome profiling (Dormán et al., 2016).
Use in Sunscreens and Personal Care Products
The widespread use of benzophenone derivatives in sunscreens and personal care products and their potential environmental and health impacts have been a significant area of research. These studies provide valuable information on the occurrence, toxicity, and ecological risks associated with these compounds (Liao & Kannan, 2014).
properties
IUPAC Name |
2-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-18-8-2-3-10-19(18)20(23)17-9-6-7-16(13-17)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFMYQRTSBKVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643128 | |
Record name | 2-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3'-piperidinomethyl benzophenone | |
CAS RN |
898792-68-2 | |
Record name | 2-[3-(1-Piperidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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